molecular formula C21H14N- B151691 Proxyl-oxazolopyridocarbazole CAS No. 127983-95-3

Proxyl-oxazolopyridocarbazole

Cat. No. B151691
M. Wt: 280.3 g/mol
InChI Key: MXQUSPRSLDRPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proxyl-oxazolopyridocarbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring fused with an oxazole ring and a carbazole moiety. This compound has shown promising results in scientific research, especially in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of proxyl-oxazolopyridocarbazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes.

Biochemical And Physiological Effects

Proxyl-oxazolopyridocarbazole has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the replication of viruses, and to have antibacterial and antifungal properties. It has also been found to modulate the activity of certain neurotransmitters and to have potential as a treatment for neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using proxyl-oxazolopyridocarbazole in lab experiments is its wide range of biological activities. It has been shown to have potential as a therapeutic agent in various diseases, making it a valuable tool for drug discovery. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized expertise in organic chemistry.

Future Directions

There are several future directions for research on proxyl-oxazolopyridocarbazole. One potential area of study is its use as a modulator of the immune system. It has been shown to have potential as an immunomodulatory agent, making it a potential treatment for autoimmune diseases. Another area of research is its potential as a neuroprotective agent. It has been found to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of proxyl-oxazolopyridocarbazole involves a multi-step process that requires expertise in organic chemistry. One of the most commonly used methods for its synthesis is the Pictet-Spengler reaction. In this reaction, an aldehyde or ketone is reacted with an amine to form an imine intermediate, which then undergoes cyclization to form the desired product.

Scientific Research Applications

Proxyl-oxazolopyridocarbazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has also been shown to have potential as a neuroprotective agent and a modulator of the immune system.

properties

CAS RN

127983-95-3

Product Name

Proxyl-oxazolopyridocarbazole

Molecular Formula

C21H14N-

Molecular Weight

280.3 g/mol

IUPAC Name

2-(2-phenylethenyl)benzo[h]quinoline

InChI

InChI=1S/C21H14N/c1-2-6-16(7-3-1)10-14-19-15-13-18-12-11-17-8-4-5-9-20(17)21(18)22-19/h1-13,15H/q-1

InChI Key

MXQUSPRSLDRPMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2

Canonical SMILES

C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2

Other CAS RN

127983-95-3

synonyms

2,2,5,5-tetramethylpyrrolidine-N-oxide-oxazolopyridocarbazole
P-OPC
proxyl-OPC
proxyl-oxazolopyridocarbazole

Origin of Product

United States

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